molecular formula C15H15N3O2S B11537681 N-(2,3-dimethylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

N-(2,3-dimethylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

Cat. No.: B11537681
M. Wt: 301.4 g/mol
InChI Key: XMBWVCIVCCDUOX-CXUHLZMHSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,3-dimethylaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinecarbonyl group, potentially converting it to a hydrazine or amine derivative.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Similar structure but with different substitution pattern on the phenyl ring.

    N-(2,3-DIMETHYLPHENYL)-N-({N’-[(E)-[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE: Similar core structure with additional functional groups.

Uniqueness: The uniqueness of N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

InChI

InChI=1S/C15H15N3O2S/c1-10-5-3-7-13(11(10)2)17-14(19)15(20)18-16-9-12-6-4-8-21-12/h3-9H,1-2H3,(H,17,19)(H,18,20)/b16-9+

InChI Key

XMBWVCIVCCDUOX-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC=CS2)C

Origin of Product

United States

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